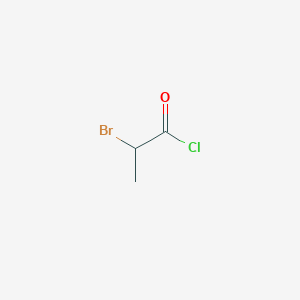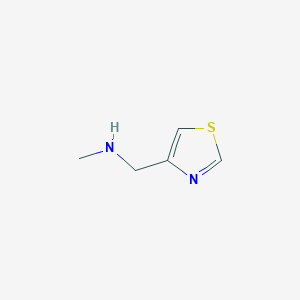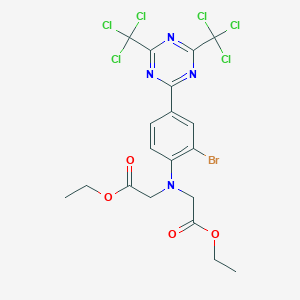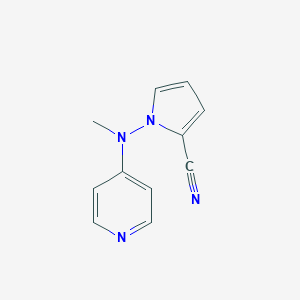
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)-, also known as MPAC, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. MPAC is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It has been synthesized using various methods and has shown promising results in its applications.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- has been reported to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In vivo studies have shown that it can reduce the size of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- in lab experiments include its relatively simple synthesis method, its potential applications in various fields, and its ability to inhibit the growth of cancer cells. The limitations include its limited solubility in water, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)-. These include:
1. Investigating its potential use as a drug candidate for the treatment of cancer and other diseases.
2. Exploring its potential use as a pesticide for agricultural purposes.
3. Studying its potential use in the development of new materials.
4. Further investigating its mechanism of action to fully understand its biochemical and physiological effects.
5. Developing new synthesis methods to improve its yield and purity.
Conclusion
In conclusion, 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has shown promising results in its applications. Further studies are needed to fully understand its mechanism of action and to explore its potential uses in different fields.
Synthesemethoden
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- can be synthesized using different methods, including the reaction of 4-chloro-2-methylpyridine with malononitrile in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-chloro-2-methylpyridine with ethyl cyanoacetate in the presence of a base such as sodium hydride. These methods have been reported to yield 1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- in good yields.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- has been studied for its potential applications in various fields. In medicine, it has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been investigated for its potential use in the development of new materials.
Eigenschaften
CAS-Nummer |
111225-36-6 |
|---|---|
Produktname |
1H-Pyrrole-2-carbonitrile, 1-(methyl-4-pyridinylamino)- |
Molekularformel |
C11H10N4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-[methyl(pyridin-4-yl)amino]pyrrole-2-carbonitrile |
InChI |
InChI=1S/C11H10N4/c1-14(10-4-6-13-7-5-10)15-8-2-3-11(15)9-12/h2-8H,1H3 |
InChI-Schlüssel |
LIBHYNULGGRITD-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C#N |
Kanonische SMILES |
CN(C1=CC=NC=C1)N2C=CC=C2C#N |
Synonyme |
1H-Pyrrole-2-carbonitrile,1-(methyl-4-pyridinylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



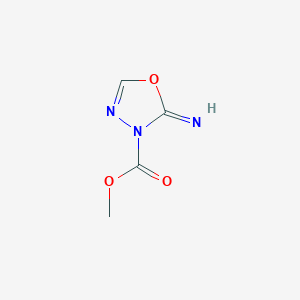






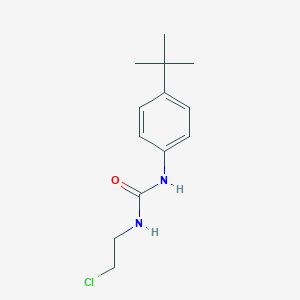

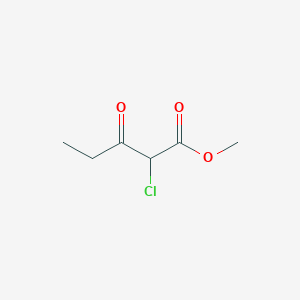
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)
